
NGA2 Glycan
Vue d'ensemble
Description
NGA2 Glycan, also known as Asialo-, agalacto-, bi-antennary complex-type N-glycan, is found on many mammalian glycoproteins including IgG, gamma globulins, and many serum glycoproteins . It is also a paramount resource in the biomedical domain for detecting and scrutinizing glycan structures .
Synthesis Analysis
The synthesis of NGA2 Glycan involves a variety of derivatization methods to facilitate improved ionization and detection sensitivity . The NGA2 glycan is typically purified from the oligosaccharide pool released from bovine serum by hydrazinolysis using a combination of HPLC and glycosidase digestion .
Molecular Structure Analysis
The molecular structure analysis of glycans, including NGA2 Glycan, involves techniques such as liquid chromatography, mass spectrometry, ion-mobility spectrometry, and cryogenic IR spectroscopy . These techniques help in distinguishing isomeric glycans with different terminal galactose positions .
Chemical Reactions Analysis
The chemical reactions involving NGA2 Glycan are complex and are influenced by multiple factors such as cellular expression systems, culture conditions, and purification schemes . The analysis includes monosaccharide analysis, glycan analysis, glycosylation site profiling, and intact glycoprotein profiling .
Physical And Chemical Properties Analysis
. It is also non-hazardous and has been purified from natural sources certified to be free of all hazardous material including pathogenic biological agents .
Applications De Recherche Scientifique
Cancer Diagnostics
NGA2 Glycan is a substructure of bi-antennary N-linked oligosaccharides such as A2, A1, and NA2 which are widely found on glycoproteins . Aberrant glycans are a hallmark of cancer states . The diagnosis of cancers with tumor-specific glycan patterns holds great potential to address unmet medical needs, especially in improving diagnostic sensitivity and selectivity .
Molecularly Imprinted Polymers (MIPs)
MIPs, synthetic antibody mimics with tailored cavities for target molecules, hold the potential to revolutionize cancer diagnostics . MIPs can bind a wide range of glycan markers, even those without specific antibodies . This capacity effectively broadens the clinical applicability of glycan-based diagnostics .
Glycan-specific Recognition Entities
Glycan-specific recognition entities are critical in the development of in vitro diagnostic assays . The key role of MIPs in this area has been highlighted, and there have been successful examples of their use .
Chemical Biology of N-Glycans
NGA2 Glycan plays a significant role in the chemical biology of N-Glycans . Interaction analyses with lectins by glycan arrays or nuclear magnetic resonance (NMR) using various N-Glycans have revealed the molecular basis for the recognition of complex structures of N-Glycans .
Protein Modification
Preparation of proteins modified with homogeneous N-Glycans revealed the influence of N-Glycan modifications on protein functions . N-Glycans have potential applications in drug development .
Glycoprotein Research
NGA2 Glycan is found on many mammalian glycoproteins including IgG, gamma globulins, and many serum glycoproteins . This makes it a valuable tool in the research of these glycoproteins .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
NGA2 Glycan, also known as Asialo-, agalacto-, bi-antennary complex-type N-glycan, is a substructure of NA2 glycan . It is found on many mammalian glycoproteins, including human IgG , and is a substructure of bi-antennary N-linked oligosaccharides such as A2, A1, and NA2 . These glycoproteins serve as the primary targets of NGA2 Glycan.
Biochemical Pathways
NGA2 Glycan is involved in the N-glycosylation processing pathway . In this pathway, NGA2 Glycan, along with other glycans, is added to proteins during their synthesis in the endoplasmic reticulum . This process is crucial for the proper folding and function of these proteins .
Pharmacokinetics
It is known that nga2 glycan is typically purified from the oligosaccharide pool released from bovine serum by hydrazinolysis using a combination of hplc and glycosidase digestion .
Result of Action
The result of NGA2 Glycan’s action is the modification of the structure and function of the target glycoproteins. This modification can influence various biological processes, including protein folding and function .
Action Environment
The action of NGA2 Glycan can be influenced by various environmental factors. For instance, the presence of glycosidases and environmental carbohydrates can affect the action of NGA2 Glycan . Therefore, it is crucial to ensure that any glass, plasticware, or solvents used are free of glycosidases and environmental carbohydrates .
Propriétés
IUPAC Name |
ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H6/c2*1-2/h2*1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWXKIHEBFTVRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC.CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40708311 | |
| Record name | PUBCHEM_54005949 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40708311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
60.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84808-02-6 | |
| Record name | PUBCHEM_54005949 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40708311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 84808-02-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3,3-Trimethyl-2-(2-{3-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-3H-indol-1-ium iodide](/img/structure/B1146222.png)

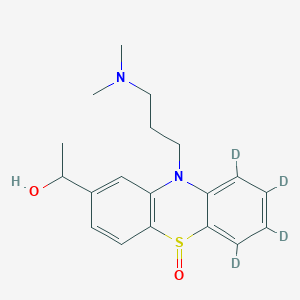
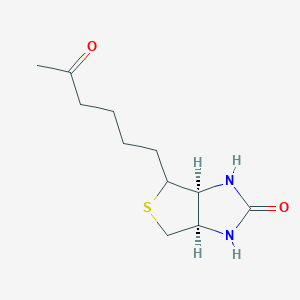
![[1'-13C]uridine](/img/structure/B1146227.png)


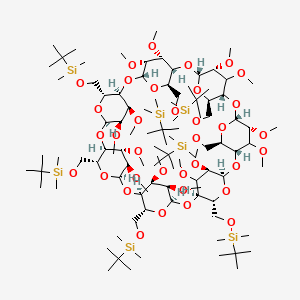

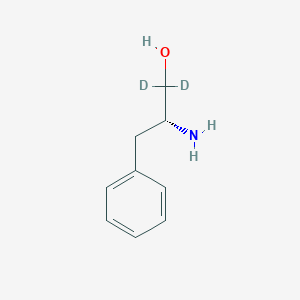
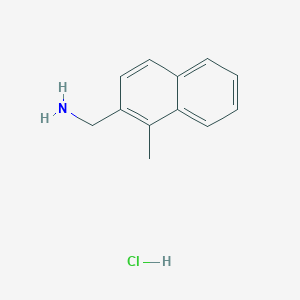
![1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B1146245.png)